molecular formula C15H21ClN2O2 B14873190 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-((2-hydroxyethyl)amino)propan-2-ol

1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-((2-hydroxyethyl)amino)propan-2-ol

Cat. No.: B14873190
M. Wt: 296.79 g/mol
InChI Key: BTVOKTFWWOILBL-UHFFFAOYSA-N
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Description

1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-((2-hydroxyethyl)amino)propan-2-ol is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-((2-hydroxyethyl)amino)propan-2-ol typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Chlorination: The indole core is then chlorinated at the 7-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated indole is alkylated with 2,3-dimethyl-1-bromopropane to introduce the dimethyl groups at the 2 and 3 positions.

    Amination: The resulting intermediate is then reacted with 2-aminoethanol to introduce the hydroxyethylamino group at the 3-position of the propanol chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-((2-hydroxyethyl)amino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups at the 7-position.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-((2-hydroxyethyl)amino)propan-2-ol would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The hydroxyethylamino group may enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-(7-chloro-1H-indol-1-yl)-3-((2-hydroxyethyl)amino)propan-2-ol: Lacks the dimethyl groups at the 2 and 3 positions.

    1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-amino-propan-2-ol: Lacks the hydroxyethyl group.

Uniqueness

The presence of the 2,3-dimethyl groups and the hydroxyethylamino group in 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-((2-hydroxyethyl)amino)propan-2-ol may confer unique properties such as increased lipophilicity, enhanced binding affinity, and improved pharmacokinetic profiles compared to similar compounds.

Properties

Molecular Formula

C15H21ClN2O2

Molecular Weight

296.79 g/mol

IUPAC Name

1-(7-chloro-2,3-dimethylindol-1-yl)-3-(2-hydroxyethylamino)propan-2-ol

InChI

InChI=1S/C15H21ClN2O2/c1-10-11(2)18(9-12(20)8-17-6-7-19)15-13(10)4-3-5-14(15)16/h3-5,12,17,19-20H,6-9H2,1-2H3

InChI Key

BTVOKTFWWOILBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=CC=C2Cl)CC(CNCCO)O)C

Origin of Product

United States

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